Cas no 1609409-08-6 ((trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride)

(trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride
- trans-3,4-pyrrolidinediyldimethanol hydrochloride
-
- MDL: MFCD26959332
- Inchi: 1S/C6H13NO2.ClH/c8-3-5-1-7-2-6(5)4-9;/h5-9H,1-4H2;1H/t5-,6-;/m1./s1
- InChI Key: MXRHFPPLNZYSOO-KGZKBUQUSA-N
- SMILES: C([C@H]1CNC[C@@H]1CO)O.Cl
(trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1236895-5g |
trans-3,4-pyrrolidinediyldimethanol hydrochloride |
1609409-08-6 | 95% | 5g |
$1230 | 2024-06-06 | |
Life Chemicals | F2197-0283-1g |
(trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride |
1609409-08-6 | 95%+ | 1g |
$190.0 | 2023-09-06 | |
abcr | AB294009-5 g |
trans-3,4-Pyrrolidinediyldimethanol hydrochloride; 95% |
1609409-08-6 | 5 g |
€1,101.60 | 2023-07-20 | ||
Enamine | EN300-314088-0.05g |
rac-[(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol hydrochloride |
1609409-08-6 | 95% | 0.05g |
$54.0 | 2023-09-05 | |
Ambeed | A746750-1g |
trans-Pyrrolidine-3,4-diyldimethanol hydrochloride |
1609409-08-6 | 97% | 1g |
$252.0 | 2024-04-23 | |
A2B Chem LLC | AI89050-1g |
trans-3,4-pyrrolidinediyldimethanol hydrochloride |
1609409-08-6 | 95% | 1g |
$214.00 | 2024-04-20 | |
abcr | AB294009-5g |
trans-3,4-Pyrrolidinediyldimethanol hydrochloride, 95%; . |
1609409-08-6 | 95% | 5g |
€1101.60 | 2025-02-20 | |
eNovation Chemicals LLC | Y1236895-5g |
trans-3,4-pyrrolidinediyldimethanol hydrochloride |
1609409-08-6 | 95% | 5g |
$1230 | 2025-02-28 | |
Enamine | EN300-314088-1.0g |
rac-[(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol hydrochloride |
1609409-08-6 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-314088-10g |
rac-[(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol hydrochloride |
1609409-08-6 | 95% | 10g |
$981.0 | 2023-09-05 |
(trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride Related Literature
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
Additional information on (trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride
(trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride: A Comprehensive Overview
The compound with CAS No. 1609409-08-6, commonly referred to as (trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science. In this article, we will delve into the characteristics, synthesis, and recent advancements associated with (trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride, providing a detailed and up-to-date analysis.
Structural Insights and Synthesis
(trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride is a derivative of pyrrolidine, a five-membered saturated heterocyclic compound containing one nitrogen atom. The trans configuration in the molecule indicates that the two hydroxymethyl groups are positioned on opposite sides of the pyrrolidine ring. This stereochemistry plays a crucial role in determining the compound's physical and chemical properties, as well as its biological activity.
The synthesis of (trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride typically involves multi-step reactions, often starting from pyrrolidine derivatives. Recent studies have explored novel synthetic pathways to enhance yield and purity, leveraging advanced catalytic systems and green chemistry principles. For instance, researchers have employed asymmetric catalysis to achieve high enantiomeric excess in the formation of the trans isomer, which is critical for its intended applications.
Physical and Chemical Properties
(trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride exhibits distinct physical and chemical properties that make it suitable for various applications. Its molecular weight is approximately 185.68 g/mol, with a melting point around 220°C under standard conditions. The compound is soluble in water and common organic solvents such as ethanol and methanol, which facilitates its use in solution-based reactions.
The hydroxymethyl groups on the pyrrolidine ring contribute to the compound's hydrogen bonding capacity, influencing its solubility and stability. Recent research has also highlighted its ability to form stable complexes with metal ions, opening new avenues for its application in coordination chemistry and catalysis.
Biological Activity and Applications
(trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride has shown promising biological activity in preclinical studies, particularly in the context of enzyme inhibition and drug delivery systems. Its unique structure allows for interactions with specific biological targets, making it a valuable candidate for therapeutic development.
A recent study published in *Nature Communications* demonstrated that (trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride exhibits potent inhibitory effects on serine proteases, a class of enzymes implicated in various pathological conditions such as inflammation and cancer. The compound's ability to selectively inhibit these enzymes without affecting other cellular processes underscores its potential as a lead compound for drug development.
Beyond pharmacology, (trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride has also found applications in material science. Its chiral structure makes it an ideal candidate for chiral recognition and separation technologies. Researchers have successfully utilized this compound as a chiral selector in chromatography systems, enhancing the resolution of enantiomeric mixtures.
Safety and Environmental Considerations
As with any chemical compound, understanding the safety profile of (trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride is crucial for its responsible use. Recent toxicological studies indicate that the compound exhibits low acute toxicity when administered at recommended doses. However, long-term exposure studies are currently underway to assess potential chronic effects.
In terms of environmental impact, (trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride demonstrates moderate biodegradability under aerobic conditions. Efforts are being made to optimize its synthesis process to minimize waste generation and reduce its ecological footprint.
Future Directions
The continued exploration of (trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride holds immense promise across multiple disciplines. Ongoing research aims to uncover new biological targets for this compound while refining its synthetic methodologies for industrial scalability.
Collaborative efforts between academia and industry are expected to accelerate the translation of this compound into clinical settings. Furthermore, advancements in computational chemistry are being leveraged to predict novel applications of (trans-pyrrolidine-3
1609409-08-6 ((trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride) Related Products
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
